molecular formula C6H7BrN2 B1294240 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole CAS No. 914637-88-0

3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Cat. No.: B1294240
CAS No.: 914637-88-0
M. Wt: 187.04 g/mol
InChI Key: PDWIPFQOYQLXTK-UHFFFAOYSA-N
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Description

3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a brominated heterocyclic compound featuring a fused bicyclic system of pyrrole and imidazole rings. Its structure combines a five-membered pyrrolidine ring with a partially saturated imidazole moiety, substituted at the 3-position with a bromine atom. Its CAS number is 59646-16-1, and it is commercially available for research applications .

Properties

IUPAC Name

3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-5-4-8-6-2-1-3-9(5)6/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWIPFQOYQLXTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650371
Record name 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914637-88-0
Record name 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914637-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole typically involves the bromination of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling brominating agents on a larger scale .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[1,2-a]imidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Synthesis and Structural Characteristics

The compound can be synthesized through various methods, including cyclization reactions involving appropriate precursors. The structural formula is represented as follows:C6H7BrN2\text{C}_6\text{H}_7\text{BrN}_2This compound features a pyrrolo-imidazole framework, which is known for its diverse biological activities.

Antimicrobial Properties

Recent studies have highlighted the antibacterial and antifungal activities of derivatives of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole. For instance, a study reported that several synthesized derivatives exhibited significant antimicrobial activity against various pathogens, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae
  • Acinetobacter baumannii
  • Cryptococcus neoformans

One derivative demonstrated a minimum inhibitory concentration (MIC) as low as 4 μg/mL against Staphylococcus aureus, indicating strong antibacterial properties .

Anticancer Potential

The compound has also been investigated for its potential as an anticancer agent. A notable study focused on the inhibition of the WDR5 WIN-site, a target for mixed lineage leukemia treatment. The findings revealed that certain derivatives showed dissociation constants below 10 nM and micromolar cellular activity against acute myeloid leukemia cell lines . This suggests that this compound derivatives could serve as lead compounds in cancer therapy.

Toxicity and Safety Profile

The safety profile of this compound has been evaluated through various toxicity studies. Most derivatives exhibited low toxicity levels in vivo, with LD50 values greater than 2000 mg/kg in murine models. This indicates a favorable safety margin for potential therapeutic applications .

Summary of Research Findings

Application AreaKey FindingsReferences
Antimicrobial ActivityEffective against multiple pathogens; MIC = 4 μg/mL ,
Anticancer ActivityInhibits WDR5 WIN-site; potential for leukemia treatment
Toxicity ProfileLow toxicity in vivo; LD50 > 2000 mg/kg

Mechanism of Action

The mechanism of action of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, making the compound useful in studying cellular processes and developing therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of pyrrolo[1,2-a]imidazoles are highly dependent on substituents. Below is a comparison with key analogues:

Compound Name Substituents/Modifications Key Properties/Applications Reference
3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole Br at C3 Synthetic intermediate; potential bioactivity
3-(4-Bromophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrobromide 4-Bromophenyl at C3 Antimicrobial activity (unpublished data)
3-(3,4-Dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride (6c) Dichlorophenyl and carbamoyl groups Broad-spectrum antimicrobial activity; high cytotoxicity
3-(4-Ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (EPPI) 4-Ethoxyphenyl at C3 Androgen receptor nuclear localization inhibitor
3-Nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole NO₂ at C3 Precursor for further functionalization

Key Observations :

  • Electron-Withdrawing Groups (Br, NO₂): Bromine and nitro groups enhance electrophilic substitution reactivity, making these compounds suitable for further derivatization .
  • Aryl Substitutents (e.g., Dichlorophenyl) : Bulky aryl groups improve antimicrobial potency but may increase cytotoxicity .

Antimicrobial Activity :

  • Compound 6c (3,4-dichlorophenyl derivative) shows broad-spectrum activity against Staphylococcus aureus, Escherichia coli, and Cryptococcus neoformans (MIC ≤ 2 μg/mL) but exhibits high hemolytic activity (HC50 = 12.5 μg/mL) .

Enzyme Inhibition :

  • EPPI and CPPI (3-chlorophenyl analogue) selectively inhibit JNK3 and androgen receptor activity with IC50 values in the nanomolar range, unlike non-halogenated derivatives .

Toxicity Profile :

  • Brominated derivatives generally show lower acute toxicity (e.g., LD50 > 2000 mg/kg in mice for compound 6c) compared to chlorinated or nitro-substituted analogues, which may induce higher organotoxicity .

Biological Activity

3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a heterocyclic compound characterized by its unique bicyclic structure, which includes both pyrrole and imidazole rings. Its molecular formula is C₆H₇BrN₂, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

The compound primarily interacts with receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in cell signaling pathways related to inflammation and apoptosis. It is hypothesized that this compound binds to the allosteric pocket of RIPK1, inhibiting its kinase activity. This inhibition can lead to significant biological effects, including anti-necroptotic activity observed in both human and mouse cellular assays.

Cellular Effects

Research indicates that this compound influences various cellular processes:

  • Cancer Cell Lines : In leukemia cell lines, this compound has demonstrated micromolar activity, suggesting potential applications in cancer treatment. It affects cell signaling pathways and gene expression related to tumor growth.
  • Anti-inflammatory Properties : The compound exhibits notable anti-inflammatory effects by modulating pathways involved in inflammatory responses. This has been supported by studies showing its ability to reduce inflammation in various models .

Comparative Biological Activity

The biological activity of this compound can be compared with other compounds within the same family or structural class. Below is a table summarizing some key findings regarding its activity:

CompoundBiological ActivityMIC (μg/mL)Reference
This compoundAnti-necroptotic, anti-inflammatory5-10
3-Aryl derivatives of pyrrolo-imidazolesAntibacterial against Staphylococcus aureus2-4
Other pyrrole derivativesVarying activities against E. coli and Klebsiella pneumoniaeUp to 8

Study on Anti-Cancer Activity

In a study focusing on the anti-cancer properties of this compound:

  • Objective : To evaluate the cytotoxic effects on leukemia cell lines.
  • Methodology : The compound was tested at varying concentrations to determine its half-maximal inhibitory concentration (IC₅₀).
  • Results : The compound exhibited significant cytotoxicity with an IC₅₀ value in the micromolar range. This suggests that it may serve as a lead compound for developing new anti-cancer agents targeting RIPK1-mediated pathways.

Study on Anti-inflammatory Effects

A separate investigation assessed the anti-inflammatory effects:

  • Objective : To analyze the impact on carrageenan-induced paw edema in animal models.
  • Methodology : Various doses of the compound were administered prior to inflammation induction.
  • Results : Significant reductions in paw edema were observed compared to control groups, indicating potent anti-inflammatory properties with minimal side effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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